N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, an oxazole ring, and a sulfonamide group
Scientific Research Applications
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Benzylation and Methylation: The final steps involve benzylation and methylation reactions to introduce the benzyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-ethylbenzene-1-sulfonamide
- N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-30(19-21-10-6-3-7-11-21)34(31,32)23-14-12-22(13-15-23)25-29-24(18-27)26(33-25)28-17-16-20-8-4-2-5-9-20/h2-15,28H,16-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXTOMJUJIJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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